REACTION_SMILES
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[Br-:7].[C:8](=[O:9])([OH:10])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][P+:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)([c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)[c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH2:35]1[O:36][c:37]2[cH:38][c:39]([C:40](=[O:41])[c:42]3[cH:43][n:44][cH:45][cH:46][cH:47]3)[cH:48][cH:49][c:50]2[O:51]1.[CH3:3][S:4](=[O:5])[CH3:6].[H-:1].[Na+:2].[O:52]1[CH2:53][CH2:54][CH2:55][CH2:56]1.[OH2:57]>>[C:8](=[O:9])([OH:10])[CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[C:40]([c:39]1[cH:38][c:37]2[c:50]([cH:49][cH:48]1)[O:51][CH2:35][O:36]2)[c:42]1[cH:43][n:44][cH:45][cH:46][cH:47]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCCC[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1cccnc1)c1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)CCCCC=C(c1cccnc1)c1ccc2c(c1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |